molecular formula C24H32N4O4S B4498156 4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE

4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE

Cat. No.: B4498156
M. Wt: 472.6 g/mol
InChI Key: MRBFVAXEOBQNOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core with substituents that include a morpholine ring and a methylpiperazine sulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:

    Formation of the Benzamide Core: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide core.

    Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

    Attachment of the Methylpiperazine Sulfonyl Group: This step involves the reaction of methylpiperazine with a sulfonyl chloride to form the sulfonyl derivative, which is then attached to the benzamide core through a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of green solvents can be employed to scale up the production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and morpholine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, affecting cellular processes such as signal transduction, metabolism, or gene expression .

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}-N-{[4-(PYRROLIDIN-1-YL)PHENYL]METHYL}BENZAMIDE
  • 4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}-N-{[4-(PIPERIDIN-1-YL)PHENYL]METHYL}BENZAMIDE

Uniqueness

The uniqueness of 4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE lies in its specific substituents, which confer distinct chemical and biological properties. These properties make it a valuable compound for targeted research and applications .

Properties

IUPAC Name

4-[(4-methylpiperazin-1-yl)sulfonylmethyl]-N-[(4-morpholin-4-ylphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4S/c1-26-10-12-28(13-11-26)33(30,31)19-21-2-6-22(7-3-21)24(29)25-18-20-4-8-23(9-5-20)27-14-16-32-17-15-27/h2-9H,10-19H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRBFVAXEOBQNOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE
Reactant of Route 2
Reactant of Route 2
4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE
Reactant of Route 3
Reactant of Route 3
4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE
Reactant of Route 4
Reactant of Route 4
4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE
Reactant of Route 5
Reactant of Route 5
4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE
Reactant of Route 6
Reactant of Route 6
4-{[(4-METHYLPIPERAZIN-1-YL)SULFONYL]METHYL}-N-{[4-(MORPHOLIN-4-YL)PHENYL]METHYL}BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.